molecular formula C19H18F4N4O2S B10944400 N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide

Cat. No.: B10944400
M. Wt: 442.4 g/mol
InChI Key: XVQCCNDBINAVOH-UHFFFAOYSA-N
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Description

N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a thiazole ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include various halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide stands out due to its unique combination of pyrazole, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. Its tetrafluoropropoxy group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18F4N4O2S

Molecular Weight

442.4 g/mol

IUPAC Name

N-[4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide

InChI

InChI=1S/C19H18F4N4O2S/c1-11-14(7-24-27(11)2)15-9-30-18(25-15)26-16(28)13-5-3-12(4-6-13)8-29-10-19(22,23)17(20)21/h3-7,9,17H,8,10H2,1-2H3,(H,25,26,28)

InChI Key

XVQCCNDBINAVOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)COCC(C(F)F)(F)F

Origin of Product

United States

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